molecular formula C9H6BrClN2 B14765006 6-Bromo-1-chloro-4-methylphthalazine

6-Bromo-1-chloro-4-methylphthalazine

Cat. No.: B14765006
M. Wt: 257.51 g/mol
InChI Key: PYYSGCZOAIMOMJ-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-4-methylphthalazine is a halogenated and alkyl-substituted phthalazine derivative. Phthalazines are nitrogen-containing heterocyclic compounds with a fused benzene ring system, often studied for their pharmacological and material science applications. The target compound features a bromine atom at position 6, a chlorine atom at position 1, and a methyl group at position 4. The methyl substituent at position 4 distinguishes it from closely related halogenated phthalazines, likely influencing its physicochemical properties, such as lipophilicity and steric bulk, compared to chlorine-substituted analogs.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

6-bromo-1-chloro-4-methylphthalazine

InChI

InChI=1S/C9H6BrClN2/c1-5-8-4-6(10)2-3-7(8)9(11)13-12-5/h2-4H,1H3

InChI Key

PYYSGCZOAIMOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C(N=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-chloro-4-methylphthalazine typically involves the bromination and chlorination of a phthalazine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the phthalazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-chloro-4-methylphthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry: 6-Bromo-1-chloro-4-methylphthalazine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit anticancer, antiangiogenic, and antioxidant properties, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-methylphthalazine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit the activity of proangiogenic cytokines, thereby exerting antiangiogenic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromo-1,4-dichlorophthalazine (CAS 240400-95-7)

Property 6-Bromo-1-chloro-4-methylphthalazine (Inferred) 6-Bromo-1,4-dichlorophthalazine
Molecular Formula C₉H₅BrClN₂ C₈H₃BrCl₂N₂
Molecular Weight ~257.5 g/mol 277.93 g/mol
Substituents Br (6), Cl (1), CH₃ (4) Br (6), Cl (1, 4)
Key Differences Methyl enhances lipophilicity; reduced polarity Dual chlorine increases electronegativity and reactivity
Potential Applications Drug intermediates, agrochemicals Catalysis, organic synthesis

The methyl group in the target compound likely improves solubility in non-polar solvents compared to the dichloro analog. This substitution may also reduce electrophilic reactivity at position 4, making it less prone to nucleophilic substitution than 6-bromo-1,4-dichlorophthalazine .

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one (CAS 2629316-04-5)

Property This compound 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one
Molecular Formula C₉H₅BrClN₂ C₉H₆BrClN₂O
Functional Groups Halogens, methyl Halogens, chloromethyl, ketone
Key Differences No ketone; simpler alkyl chain Ketone enables hydrogen bonding; chloromethyl enhances electrophilicity
Reactivity Stable under basic conditions Ketone and chloromethyl may undergo hydrolysis or oxidation

In contrast, the target compound’s methyl group offers steric protection, possibly improving stability in acidic environments .

6-Bromo-1-chlorophthalazine (CAS 470484-70-9)

Property This compound 6-Bromo-1-chlorophthalazine
Molecular Formula C₉H₅BrClN₂ C₈H₃BrClN₂
Substituents Br (6), Cl (1), CH₃ (4) Br (6), Cl (1)
Steric Effects Methyl hinders access to position 4 Unsubstituted position 4 allows further functionalization
Synthetic Utility Limited reactivity at position 4 Versatile for cross-coupling or substitution reactions

The methyl group in the target compound may restrict modifications at position 4, making it less flexible in synthesis compared to the unsubstituted analog .

Benzimidazole Derivatives (e.g., 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid)

Property This compound Benzimidazole Derivatives
Core Structure Phthalazine (two fused pyridazines) Benzimidazole (fused benzene-imidazole)
Electronic Properties Electron-deficient due to N atoms Electron-rich imidazole ring
Bioactivity Potential kinase inhibition Anticancer, antimicrobial applications

While both classes feature halogen and methyl substituents, benzimidazoles are more commonly explored in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

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